ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate
Description
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate is a halogenated α,β-unsaturated ester characterized by a phenyl ring substituted with bromo (Br) at the 2-position and trifluoromethyl (CF₃) at the 4-position. The (2E)-configuration of the double bond confers rigidity to the molecule, influencing its reactivity and interactions with biological targets. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of Br and CF₃, which enhance electrophilic reactivity and metabolic stability .
Properties
IUPAC Name |
ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINBHGEDDKJTN-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181551 | |
| Record name | Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620902-74-0 | |
| Record name | Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620902-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-[2-bromo-4-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to a single bond.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone
Reduction: Hydrogen gas with a palladium catalyst
Oxidation: Potassium permanganate in acidic conditions
Major Products Formed
Substitution: Formation of ethyl (2E)-3-(2-iodo-4-trifluoromethylphenyl)prop-2-enoate
Reduction: Formation of ethyl 3-(2-bromo-4-trifluoromethylphenyl)propanoate
Oxidation: Formation of 3-(2-bromo-4-trifluoromethylphenyl)propanoic acid
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate depends on its interaction with molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.
Comparison with Similar Compounds
Key Differences :
Insights :
- Halogenated derivatives (e.g., Br, CF₃) may require harsher conditions or longer reaction times due to steric and electronic effects.
Physicochemical Properties
Melting Points and Solubility
Biological Activity
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate, a compound with significant chemical interest, has been studied for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is classified under the category of α,β-unsaturated esters. Its molecular formula is , with a molecular weight of 323.10 g/mol. The structure features a bromo and trifluoromethyl substituent on the aromatic ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acrylate with 2-bromo-4-trifluoromethylphenyl derivatives under suitable conditions. Research indicates that such compounds can be synthesized using various methodologies, including palladium-catalyzed cross-coupling reactions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated that this compound can inhibit the growth of several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity and Anticancer Activity
Research has explored the cytotoxic effects of this compound on various cancer cell lines. In particular, it has shown promising results against breast and prostate cancer cells, with studies indicating that it induces apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Caspase activation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines in macrophages, thereby reducing inflammation in models of acute injury .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µM.
- Cytotoxicity in Cancer Models : In a controlled laboratory setting, the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with the compound at 15 µM resulted in a 70% reduction in cell viability after 48 hours.
Q & A
Q. What are the established synthetic routes for ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate, and how can reaction efficiency be optimized?
Answer: The compound is synthesized via the Horner-Wadsworth-Emmons reaction, utilizing diethyl (2-bromo-4-(trifluoromethyl)benzyl)phosphonate and ethyl glyoxylate. Key parameters include:
- Temperature control : 0–5°C to minimize side reactions.
- Solvent system : Anhydrous THF with NaH as the base.
- Stoichiometry : 1:1.2 molar ratio of aldehyde to phosphonate.
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient), followed by HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%). Reaction efficiency is optimized by monitoring intermediates via thin-layer chromatography (TLC) and adjusting reaction times (typically 12–18 hours) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound?
Answer:
- X-ray crystallography : Definitive for stereochemical confirmation. Reported unit cell parameters (monoclinic system, P2₁/n space group, a = 9.6902 Å, b = 20.3345 Å, c = 12.9556 Å, β = 110.636°) validate the E-configuration .
- Multinuclear NMR : ¹H NMR shows characteristic trans-olefinic protons (δ 6.8–7.2 ppm, J = 15.8 Hz). ¹⁹F NMR confirms trifluoromethyl group integrity (δ -62 to -64 ppm).
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., m/z 535.37 for C₂₉H₂₁BrF₂O₃) .
Advanced Research Questions
Q. How should researchers design longitudinal studies to assess the compound’s photodegradation kinetics and byproduct formation under environmental conditions?
Answer:
- Experimental design : Use a factorial approach with variables:
- UV exposure : 300–400 nm (simulating sunlight).
- pH : 4.0, 7.0, 9.0.
- Water matrices : Freshwater (low ionic strength) vs. seawater (high salinity).
- Sampling : Collect aliquots at 0, 7, 14, 21, and 28 days. Include dark controls.
- Analytical methods :
- LC-QTOF-MS : Identify degradation byproducts (e.g., brominated intermediates).
- Kinetic modeling : Apply first-order decay models (t₁/₂ = ln2/k).
- Statistical validation : Use three technical replicates per condition to calculate error margins .
Q. What methodologies address discrepancies in reported cytotoxicity IC₅₀ values between 2D monolayer vs. 3D spheroid models?
Answer:
- Parallel assays : Use HepG2 cells in both 2D (flat-bottom plates) and 3D (Matrigel-embedded spheroids) formats under identical media (DMEM + 10% FBS).
- Data reconciliation :
- Bland-Altman analysis : Quantify systematic biases.
- Transcriptomic profiling : RNA-seq to identify model-specific pathway activation (e.g., hypoxia in 3D models).
- Validation : Real-time cell analysis (RTCA) using impedance-based monitoring to track dynamic responses .
Q. Which advanced computational models effectively predict the compound’s interactions with cytochrome P450 isoforms?
Answer:
- Hybrid QM/MM simulations : Model oxidation sites using Gaussian (DFT) for quantum regions and AMBER for protein dynamics.
- Docking studies : AutoDock Vina to predict binding affinities with CYP3A4 and CYP2D6 isoforms.
- Experimental validation :
- ¹⁸O isotopic labeling : Track metabolic oxidation in liver microsomes.
- MS/MS fragmentation : Confirm metabolite structures (e.g., hydroxylated derivatives).
- Fluorescence assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in reported crystal packing motifs for structurally analogous brominated enones?
Answer:
- Comparative crystallography : Re-analyze diffraction data (e.g., CCDC entries) using consistent refinement software (e.g., SHELXL).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···π vs. C–H···O contacts).
- Temperature-dependent studies : Collect data at 100 K and 298 K to assess thermal motion effects on packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
